methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate
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Overview
Description
Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is an organic compound with the molecular formula C7H9F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate typically involves the reaction of 4-hydroxybut-2-enoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification process is often facilitated by the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(2,2,2-trifluoroethoxy)but-2-
Properties
Molecular Formula |
C7H9F3O3 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate |
InChI |
InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3 |
InChI Key |
NPHAQDSRNXIXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCOCC(F)(F)F |
Origin of Product |
United States |
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